

# A-Z Spectroscopic-based characterization of Methyl quinoline-7-carboxylate

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## Compound of Interest

Compound Name: **Methyl quinoline-7-carboxylate**

Cat. No.: **B1590682**

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## Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl quinoline-7-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By detailing the experimental protocols, interpreting the spectral features, and explaining the underlying chemical principles, this guide serves as an authoritative resource for the structural elucidation and characterization of this molecule.

## Table of Contents

- Introduction to **Methyl quinoline-7-carboxylate**
- Nuclear Magnetic Resonance (NMR) Spectroscopy
  - $^1\text{H}$  NMR Spectroscopy
  - $^{13}\text{C}$  NMR Spectroscopy
  - Experimental Protocol for NMR Data Acquisition

- Infrared (IR) Spectroscopy
  - Interpretation of the IR Spectrum
  - Experimental Protocol for IR Data Acquisition
- Mass Spectrometry (MS)
  - Analysis of the Mass Spectrum
  - Experimental Protocol for MS Data Acquisition
- Conclusion
- References

## Introduction to Methyl quinoline-7-carboxylate

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that are fundamental scaffolds in numerous pharmacologically active molecules. Their diverse biological activities have led to their use in the development of drugs for a wide range of diseases. **Methyl quinoline-7-carboxylate**, with the molecular formula  $C_{11}H_9NO_2$ , is a specific derivative that holds potential as a building block in the synthesis of more complex molecules. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this compound. This guide provides a detailed analysis of its characteristic spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen framework.

### $^1H$ NMR Spectroscopy

The  $^1H$  NMR spectrum of **Methyl quinoline-7-carboxylate** provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the quinoline ring system typically appear in the downfield region ( $\delta$  7.0-9.0 ppm) due to the

deshielding effect of the aromatic ring current. The methyl protons of the ester group will appear as a singlet in the upfield region (around  $\delta$  3.9-4.0 ppm).

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum complements the  $^1\text{H}$  NMR data by providing information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum (around  $\delta$  165-175 ppm). The aromatic carbons of the quinoline ring will appear in the region of  $\delta$  120-150 ppm.

A study on the theoretical and experimental  $^{13}\text{C}$  NMR chemical shifts of quinoline derivatives provides a basis for the interpretation of these spectra. Solvent effects can also influence the chemical shifts in the  $^{13}\text{C}$  NMR spectrum of quinoline derivatives.

Table 1: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **Methyl quinoline-7-carboxylate**

Carbon Atom	Predicted Chemical Shift (ppm)
C=O	~166
Quaternary Carbons	~148, ~136, ~128, ~127
CH Carbons	~150, ~130, ~129, ~128, ~122
O-CH <sub>3</sub>	~52

Note: These are predicted values and may vary slightly from experimental data.

## Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

### Workflow for NMR Spectroscopy



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Caption: Workflow for NMR Data Acquisition and Processing.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

### Interpretation of the IR Spectrum

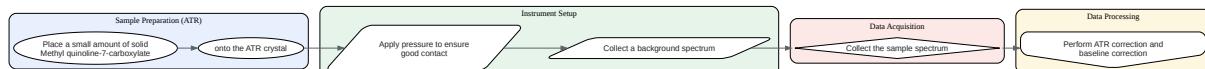
The IR spectrum of **Methyl quinoline-7-carboxylate** will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the C=O (carbonyl) stretching of the ester group, typically appearing in the range of  $1700\text{-}1725\text{ cm}^{-1}$ . The C-O stretching of the ester will show a band in the  $1250\text{-}1300\text{ cm}^{-1}$  region. Aromatic C=C stretching vibrations will be observed in the  $1450\text{-}1600\text{ cm}^{-1}$  region, and aromatic C-H stretching will appear above  $3000\text{ cm}^{-1}$ . The positions of carboxylate bands in IR spectra are well-documented.<sup>[1][2]</sup> Studies on the IR spectra of quinoline and its derivatives provide a reference for the expected aromatic ring vibrations.<sup>[3]</sup>

Table 2: Characteristic IR Absorption Bands for **Methyl quinoline-7-carboxylate**

Functional Group	Vibration	Expected Wavenumber (cm <sup>-1</sup> )
Aromatic C-H	Stretch	3000 - 3100
C=O (Ester)	Stretch	1700 - 1725
Aromatic C=C	Stretch	1450 - 1600
C-O (Ester)	Stretch	1250 - 1300
Aromatic C-H	Bend (out-of-plane)	750 - 900

## Experimental Protocol for IR Data Acquisition

### Workflow for IR Spectroscopy



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Caption: Workflow for IR Data Acquisition using ATR.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

### Analysis of the Mass Spectrum

The molecular formula of **Methyl quinoline-7-carboxylate** is  $C_{11}H_9NO_2$ .<sup>[4]</sup> The monoisotopic mass is 187.0633 g/mol .<sup>[4]</sup> In the mass spectrum, the molecular ion peak  $[M]^+$  should be

observed at  $m/z$  187. The spectrum may also show peaks corresponding to common adducts such as  $[M+H]^+$  at  $m/z$  188,  $[M+Na]^+$  at  $m/z$  210, and  $[M+K]^+$  at  $m/z$  226.<sup>[4]</sup> Fragmentation patterns can also provide structural information. For instance, the loss of the methoxy group (-OCH<sub>3</sub>) would result in a fragment at  $m/z$  156, and the loss of the entire ester group (-COOCH<sub>3</sub>) would lead to a fragment corresponding to the quinoline cation at  $m/z$  128.

Table 3: Predicted Mass Spectrometry Data for **Methyl quinoline-7-carboxylate**

Ion	m/z (calculated)
$[M]^+$	187.06
$[M+H]^+$	188.07
$[M+Na]^+$	210.05
$[M-OCH_3]^+$	156.04
$[M-COOCH_3]^+$	128.05

## Experimental Protocol for MS Data Acquisition

### Workflow for Mass Spectrometry (ESI-QTOF)



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Caption: Workflow for Mass Spectrometry Data Acquisition.

## Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the unequivocal identification and characterization of **Methyl quinoline-7-carboxylate**. The detailed protocols and interpretation of the spectral data serve as a valuable resource for researchers, ensuring scientific rigor and facilitating the advancement of research in fields that utilize this important chemical entity.

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